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Introduction

Sulfoquinovosyldiacylglycerol (SQDG) is a major anionic lipid found in the thylakoid
membranes of photosynthetic organisms, including the green alga Chlamydomonas reinhardtii.
It plays a crucial role in the structural integrity and function of the photosynthetic apparatus.
The generation of SQDG-deficient mutants is a powerful tool for elucidating the precise
functions of this lipid in photosynthesis, stress response, and overall cellular metabolism. This
document provides detailed protocols for creating and characterizing SQDG-deficient mutants
in Chlamydomonas reinhardtii, along with quantitative data on their phenotypic characteristics.

SQDG Biosynthesis Pathway

In Chlamydomonas reinhardtii, the biosynthesis of SQDG involves two key enzymes encoded
by the SQD1 and SQD2 genes. The pathway begins with UDP-glucose and sulfite, which are
converted to UDP-sulfoquinovose by UDP-sulfoquinovose synthase (SQD1). Subsequently,
sulfoquinovosyltransferase (SQD2) transfers the sulfoquinovose moiety to a diacylglycerol
(DAG) backbone, forming SQDG. The generation of SQDG-deficient mutants typically involves
the disruption of the SQD1 gene.
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Caption: Simplified SQDG biosynthesis pathway in Chlamydomonas reinhardtii.

Experimental Protocols

Two primary methods for generating SQDG-deficient mutants are detailed below: Insertional
Mutagenesis and CRISPR/Cas9-mediated gene knockout.

Protocol 1: Insertional Mutagenesis

This method relies on the random integration of a selectable marker, such as an antibiotic
resistance cassette, into the genome, potentially disrupting a gene of interest.
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Caption: Workflow for generating SQDG-deficient mutants via insertional mutagenesis.

Methodology:

 Strain and Culture Conditions: Use a cell wall-deficient strain of Chlamydomonas reinhardtii
(e.g., CC-4533) for efficient transformation. Culture cells in Tris-Acetate-Phosphate (TAP)
medium under continuous light (50-100 pmol photons m=2 s—1) with shaking.
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e Preparation of Transforming DNA: Linearize a plasmid containing a selectable marker
cassette (e.g., paromomycin resistance gene, aphVIIl) by restriction enzyme digestion.

» Transformation by Electroporation:
o Grow cells to a density of 1-2 x 10° cells/mL.

o Harvest cells by centrifugation and resuspend in TAP medium at a concentration of 2 x 108
cells/mL.

o Mix 250 pL of the cell suspension with 100-200 ng of linearized plasmid DNA.

o Transfer the mixture to a 0.4 cm gap electroporation cuvette and apply a single pulse (e.qg.,
800V, 25 pF).

o Immediately after the pulse, add 10 mL of TAP medium for recovery.
» Selection of Transformants:
o Allow cells to recover overnight in low light with gentle shaking.

o Plate the cells on TAP agar plates containing the appropriate antibiotic (e.g., 10 pg/mL
paromomycin).

o Incubate plates under continuous light for 7-10 days until resistant colonies appear.
e Screening for SQDG-Deficient Mutants:

o Replica-plate the resistant colonies onto TAP medium and TAP medium lacking phosphate

(-P).

o Identify colonies that exhibit reduced growth on -P medium, a known phenotype of SQDG-
deficient mutants[1].

o Alternatively, perform high-throughput lipid analysis on small-scale cultures of the
transformants.

¢ |dentification of the Insertion Site:
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o Isolate genomic DNA from putative mutants.

o Use techniques such as Thermal Asymmetric Interlaced PCR (TAIL-PCR) or inverse PCR
to amplify the genomic DNA flanking the insertion site.

o Sequence the PCR products and map the insertion site to the Chlamydomonas genome to
confirm disruption of the SQD1 gene.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system allows for targeted disruption of the SQD1 gene with high efficiency.
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Caption: Workflow for targeted knockout of the SQD1 gene using CRISPR/Cas9.

Methodology:

o Guide RNA (gRNA) Design: Design a gRNA targeting an early exon of the SQD1 gene to
maximize the likelihood of generating a null mutation. Use online tools to minimize off-target
effects.
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e Assembly of Cas9-gRNA Ribonucleoprotein (RNP):

o Synthesize or purchase the designed gRNA.

o Incubate the gRNA with purified Cas9 nuclease to form the RNP complex.

e Transformation:

o Prepare Chlamydomonas cells for electroporation as described in Protocol 1.

o Co-transform the cells with the pre-assembled RNP complex and a linearized plasmid
carrying a selectable marker.

e Selection and Screening:

[¢]

Select for transformants on antibiotic-containing medium.

[e]

Isolate genomic DNA from resistant colonies.

[e]

Use PCR to amplify the region of the SQD1 gene targeted by the gRNA.

o

Sequence the PCR products to identify insertions, deletions, or other mutations that
disrupt the SQD1 open reading frame.

¢ Isolation of Clonal Mutant Lines: Streak out colonies with confirmed mutations to obtain
clonal populations.

» Confirmation of SQDG Deficiency: Analyze the lipid profile of the mutant strains to confirm
the absence of SQDG.

Data Presentation

The following tables summarize the quantitative data comparing wild-type Chlamydomonas
reinhardtii and SQDG-deficient mutants.

Table 1: Growth Rate Comparison
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) o Growth Rate
Strain Condition . Reference
(doublings/day)

Wild-Type Phosphate-Replete ~1.5-2.0 [1]
SQDG-Deficient ~1.5-2.0 (no
Phosphate-Replete o ) [1]
(Asqdl) significant difference)
Wild-Type Phosphate-Limited ~1.0-15 [1]

SQDG-Deficient

Phosphate-Limited Significantly reduced [1]
(Asqdl)

ble 2: Pi hetic Effici

Strain Parameter Value Reference

Wild-Type PSII Activity 100% (relative) [2]

SQDG-Deficient (hf-2)  PSII Activity ~60% (relative) [2]

Wild-Type Fv/Fm ~0.75 Assumed typical value
SQDG-Deficient (hf-2)  Fv/Fm Reduced [2]

Note: The hf-2 mutant was generated by UV mutagenesis and its SQDG deficiency results in a
roughly 40% decrease in Photosystem Il activity[2].

ble 3 Thylakeid Linid i

Wild-Type Asqdl (mol Wild-Type Asqdl (mol

Lipid Class  (mol %) - P %) - P (mol %) - P %) - P Reference
Replete Replete Limited Limited

MGDG 458 +1.5 459+13 46.3+1.8 49.7+1.2 [3]

DGDG 21.3+0.8 20.8+0.7 281+1.1 29.1+0.9 [3]

SQDG 9.7+0.5 0 16.2 + 0.9 0 [3]

PG 9.1+04 123+ 0.6 43+0.3 11.2+05 [3]

Other 14.1 21.0 5.1 10.0 [3]
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Data adapted from Riekhof et al. (2003). MGDG, monogalactosyldiacylglycerol; DGDG,
digalactosyldiacylglycerol; SQDG, sulfoquinovosyldiacylglycerol; PG, phosphatidylglycerol.

Experimental Protocols for Characterization
Protocol 3: Lipid Extraction and Analysis

o Harvesting Cells: Harvest mid-log phase cells by centrifugation.
e Lipid Extraction:

o Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).

[¢]

Vortex vigorously for 20 minutes.

[e]

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

o

Centrifuge to separate the phases.

[¢]

Collect the lower chloroform phase containing the lipids.
 Lipid Analysis by Thin-Layer Chromatography (TLC):
o Spot the lipid extract onto a silica gel TLC plate.

o Develop the plate in a solvent system appropriate for separating polar lipids (e.g.,
chloroform:methanol:acetic acid:water).

o Visualize the lipid spots by staining with primuline spray and viewing under UV light.
SQDG can be identified by its migration relative to known standards.

o Quantification: For quantitative analysis, scrape the silica corresponding to the SQDG spot
and perform gas chromatography-mass spectrometry (GC-MS) on the fatty acid methyl
esters.

Conclusion

The generation of SQDG-deficient mutants in Chlamydomonas reinhardtii is an invaluable
approach for understanding the multifaceted roles of this sulfolipid. The protocols outlined
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above provide robust methods for creating these mutants using both random and targeted
approaches. The accompanying quantitative data highlight the significant impact of SQDG
deficiency on the growth and photosynthetic performance of Chlamydomonas, particularly
under phosphate-limiting conditions. These resources will be beneficial for researchers in the
fields of plant biology, phycology, and biofuel development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Overexpression of PSR1 in Chlamydomonas reinhardtii induces luxury phosphorus uptake
- PMC [pmc.ncbi.nim.nih.gov]

3. The Sulfolipids 2'-O-Acyl-Sulfoquinovosyldiacylglycerol and Sulfoquinovosyldiacylglycerol
Are Absent from a Chlamydomonas reinhardtii Mutant Deleted in SQD1 - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Creating SQDG-
Deficient Mutants in Chlamydomonas reinhardtii]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15565403#creating-sqdg-deficient-
mutants-in-chlamydomonas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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